

# Target Deconvolution of GSK3494245: A Proteasome Inhibitor for Visceral Leishmaniasis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3494245

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of **GSK3494245** (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL) caused by the protozoan parasite *Leishmania donovani*. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows of the target identification process.

## Executive Summary

Visceral leishmaniasis remains a significant global health threat, and the emergence of drug resistance necessitates the development of novel therapeutics with new mechanisms of action. [1][2][3] **GSK3494245**, a compound developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit, was identified through phenotypic screening against the related parasite *Trypanosoma cruzi* and subsequently optimized for activity against *Leishmania donovani*. [4][5] Extensive mode-of-action studies have unequivocally identified the parasite's proteasome as the primary target of **GSK3494245**. [4][5] Specifically, the compound inhibits the chymotrypsin-like activity of the proteasome by binding to the  $\beta 5$  subunit at a novel allosteric site. [4][5][6] This guide consolidates the key findings and methodologies employed in the successful target deconvolution of this promising anti-leishmanial agent.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK3494245**, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Potency of **GSK3494245**

Assay Type	Target/Organism	IC50/EC50	Reference
Biochemical Assay	Wild-Type <i>L. donovani</i> Proteasome (Chymotrypsin-like activity)	0.16 $\mu$ M	<a href="#">[6]</a> <a href="#">[7]</a>
Cell-Based Assay	<i>L. donovani</i> Promastigotes	14 nM	<a href="#">[7]</a>
Cell-Based Assay	<i>L. donovani</i> Axenic Amastigotes	pEC50 = 6.5	<a href="#">[6]</a>
Intramacrophage Assay	<i>L. donovani</i> Amastigotes in THP-1 cells	5.7 $\mu$ M	<a href="#">[6]</a>
Intramacrophage Assay	<i>L. donovani</i> and <i>L. infantum</i> clinical strains	EC50 = 1.6 $\mu$ M	<a href="#">[8]</a>
Non-pathogenic Leishmania	<i>Leishmania tarentolae</i>	EC50 = 40 nM	<a href="#">[7]</a>

Table 2: Selectivity Profile of **GSK3494245**

Target/Organism	IC50/EC50	Selectivity Index	Reference
Human Proteasome (Purified 26S, Chymotrypsin-like activity)	13 $\mu$ M	~81-fold vs. L. donovani proteasome	[6]
Human Proteasome (Enriched THP-1 extracts)	40 $\mu$ M	250-fold vs. L. donovani proteasome	[6]
Human THP-1 cells	> 50 $\mu$ M	> 8.7-fold vs. L. donovani intramacrophage	[6]

Table 3: In Vivo Efficacy of **GSK3494245**

Animal Model	Dosing Regimen	Reduction in Parasite Load	Reference
Mouse model of Visceral Leishmaniasis (L. donovani, LV9)	25 mg/kg, orally, twice a day for 10 consecutive days	> 95%	[6]

## Experimental Protocols and Methodologies

The target of **GSK3494245** was elucidated through a multi-pronged approach, encompassing phenotypic screening, biochemical assays, and advanced structural biology. The key experimental workflows are described below.

### Phenotypic Screening and Initial Hit Identification

The discovery of the chemical series leading to **GSK3494245** originated from a phenotypic screen against *Trypanosoma cruzi*. [4] Promising hits were then evaluated for their efficacy against the intramacrophage amastigote form of *L. donovani*, which is the clinically relevant stage of the parasite. [5][9] This approach prioritizes compounds based on their ability to kill the parasite within the host cell, irrespective of their specific molecular target.

## Target Identification via Proteasome Inhibition Assays

The primary mode of action was identified through biochemical assays that measured the enzymatic activity of the Leishmania proteasome.

- **Proteasome Activity Assay:** The chymotrypsin-like activity of the *L. donovani* proteasome was measured using a fluorogenic substrate. Lysates from *L. donovani* promastigotes were incubated with **GSK3494245** at varying concentrations, followed by the addition of the substrate. The inhibition of substrate cleavage, monitored by fluorescence, was used to determine the IC50 value.[\[10\]](#) Similar assays were performed using purified human 26S proteasomes and extracts from human THP-1 monocytes to assess selectivity.[\[10\]](#)
- **Active Site Probe Labeling:** To confirm direct engagement with the proteasome, a fluorescently tagged, covalent active site probe (e.g., UbiQ-018) was used.[\[10\]](#) This probe specifically labels the active  $\beta$  subunits of the proteasome. Pre-incubation with **GSK3494245** was shown to selectively block the labeling of the  $\beta 5$  subunit in *L. donovani* extracts, but not in human cell extracts, providing direct evidence of target engagement and selectivity.[\[10\]](#)

## Structural Elucidation of the Binding Site

The precise binding mode of **GSK3494245** was determined using high-resolution cryo-electron microscopy (cryo-EM).

- **Cryo-EM Structure Determination:** The 20S proteasome from *Leishmania tarentolae* (a non-pathogenic model) was used for structural studies.[\[4\]](#) Structures of the proteasome were determined both in its apo form and in complex with **GSK3494245**. The resulting high-resolution maps revealed a previously undiscovered inhibitor binding site located between the  $\beta 4$  and  $\beta 5$  subunits of the proteasome.[\[4\]](#) This novel binding site contributes to the compound's selectivity for the parasite proteasome.

## In Vivo Efficacy Studies

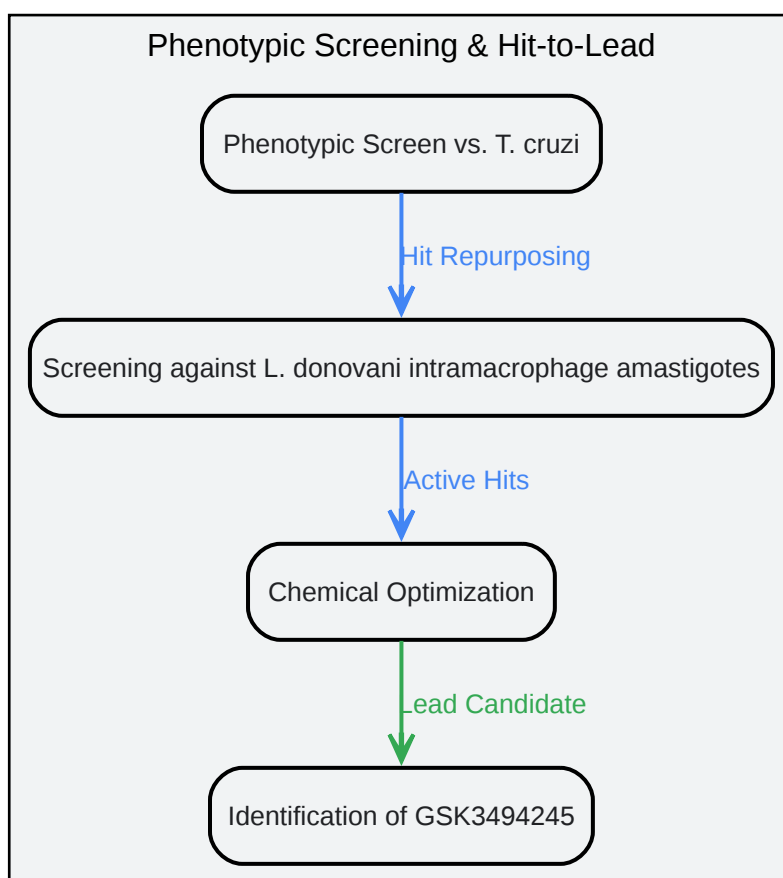
The therapeutic potential of **GSK3494245** was evaluated in a mouse model of visceral leishmaniasis.

- **Mouse Model of Infection:** Mice were infected with *L. donovani* (e.g., LV9 strain). Following the establishment of infection, the mice were treated with **GSK3494245** orally. The efficacy

of the compound was determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period and comparing it to untreated control animals.[6]

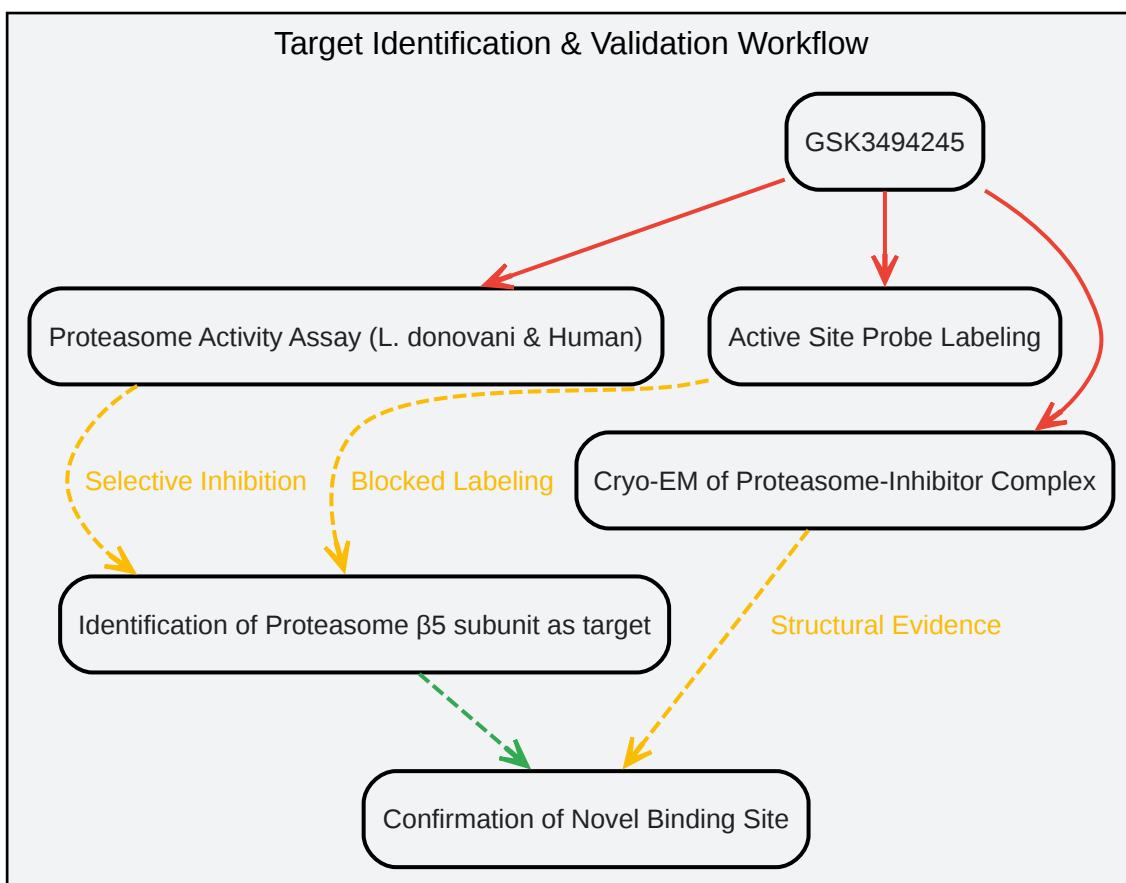
## Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action of **GSK3494245**.



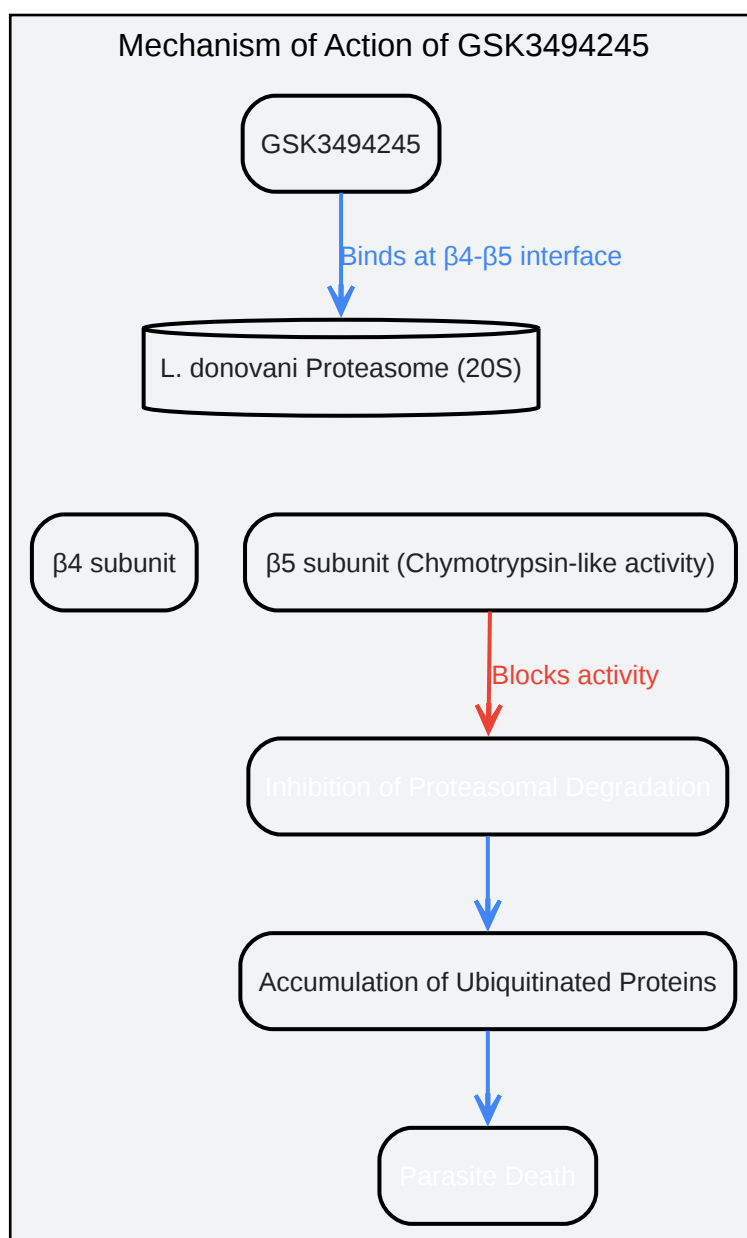
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Caption: Phenotypic drug discovery workflow leading to **GSK3494245**.



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Caption: Experimental workflow for the target identification of **GSK3494245**.



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Caption: Signaling pathway illustrating the mechanism of action of **GSK3494245**.

## Conclusion

The target deconvolution of **GSK3494245** serves as a successful case study in modern anti-parasitic drug discovery. Through a combination of phenotypic screening, biochemical validation, and high-resolution structural biology, the *Leishmania donovani* proteasome was

unequivocally identified as its primary target. The compound exerts its anti-leishmanial effect by inhibiting the chymotrypsin-like activity of the proteasome's  $\beta 5$  subunit via a novel binding mechanism, which confers selectivity over the human ortholog.[4][5][6] While the clinical development of **GSK3494245** was discontinued due to pharmacokinetic challenges, the validation of the leishmanial proteasome as a druggable target provides a solid foundation for future drug discovery efforts against visceral leishmaniasis.[11][12]

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- To cite this document: BenchChem. [Target Deconvolution of GSK3494245: A Proteasome Inhibitor for Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932695#target-identification-of-gsk3494245-in-leishmania-donovani]



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